molecular formula C19H25N3O2 B2756950 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide CAS No. 1436132-80-7

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide

Cat. No.: B2756950
CAS No.: 1436132-80-7
M. Wt: 327.428
InChI Key: UAYBDRPMNHIJQD-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a benzyl group, and a cyanooxan moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide typically involves the cyanoacetylation of amines. This process can be carried out by treating substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate at room temperature without solvent can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Biological Activity

1-Benzyl-N-(4-cyanooxan-4-YL)piperidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, particularly focusing on its efficacy in various biological systems, including anticancer, antimicrobial, and neuroprotective activities.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the benzyl group and the cyanooxan moiety enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant anticancer properties. A study on similar piperidine derivatives reported moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. The mechanism of action often involves the induction of apoptosis and disruption of cancer cell proliferation pathways .

Table 1: Anticancer Activity of Piperidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundOvarian CancerTBDInduction of apoptosis
Similar Piperidine DerivativeBreast CancerTBDDisruption of cell cycle
Compound XNon-cancerous Cells>100Low toxicity

Antimicrobial Activity

The antimicrobial properties of piperidine derivatives have been well-documented. Compounds bearing the piperidine nucleus have shown activity against various bacterial strains. For instance, studies have demonstrated that certain piperidine derivatives can inhibit the growth of Salmonella typhi and Bacillus subtilis, suggesting their potential as antibacterial agents .

Table 2: Antimicrobial Activity

CompoundBacterial StrainZone of Inhibition (mm)Activity Level
This compoundSalmonella typhiTBDModerate
Similar Piperidine DerivativeBacillus subtilisTBDStrong

Neuroprotective Activity

Neuroprotection is another promising area for this compound. Research has shown that certain piperidine derivatives can protect neuronal cells from amyloid-beta-induced toxicity, a hallmark of Alzheimer's disease. These compounds may inhibit oxidative stress and promote cell survival through various signaling pathways .

Table 3: Neuroprotective Effects

CompoundModel UsedEffect on Cell Viability (%)Mechanism
This compoundSH-SY5Y CellsTBDInhibition of Aβ aggregation
Similar Piperidine DerivativePrimary NeuronsTBDReduction in oxidative stress

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the piperidine structure can significantly alter biological activity. For example, substituents at specific positions on the benzyl or piperidine rings can enhance potency and selectivity for biological targets such as receptors involved in cancer progression or inflammation .

Case Studies

Several case studies have explored the effects of similar compounds in vivo. For instance, a study demonstrated that a related piperidine derivative significantly reduced tumor size in mouse models when administered at a specific dosage over a defined period. The results highlighted the importance of dosing regimens and compound stability in achieving therapeutic effects .

Properties

IUPAC Name

1-benzyl-N-(4-cyanooxan-4-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c20-15-19(8-11-24-12-9-19)21-18(23)17-7-4-10-22(14-17)13-16-5-2-1-3-6-16/h1-3,5-6,17H,4,7-14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAYBDRPMNHIJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3(CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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